molecular formula C19H20F2N6O B2934746 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195950-90-2

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2934746
CAS RN: 2195950-90-2
M. Wt: 386.407
InChI Key: JDNPVQIKTBFQOJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring. It also contains fluorine atoms, which are often used in medicinal chemistry to improve the biological activity of a compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms could also influence the overall structure and properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups provides multiple sites for potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the multiple ring structures could influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs, including those similar to the compound , have been a subject of research. Crystal structures of related compounds have been analyzed to understand the inclination of the phenyl ring when ortho-substituted, the delocalization of the piperidine nitrogen lone pair, and the critical orientation for the piperidine-like group due to this delocalization. Such insights are valuable for designing drugs with enhanced efficacy and reduced side effects. Experimental data from X-ray diffraction and ab initio molecular-orbital calculations offer a foundation for understanding the behavior of these compounds at a molecular level (Georges et al., 1989).

Synthesis and Antimicrobial Activities

The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities have been explored. These studies involve the creation of novel compounds through the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these synthesized compounds exhibit good or moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole derivatives as antimicrobial agents. This research could pave the way for developing new antibiotics to combat resistant bacterial strains (Bektaş et al., 2007).

Antihistaminic and Anti-inflammatory Activities

Research on eosinophil infiltration inhibitors with antihistaminic activity involves the synthesis and evaluation of triazolopyridazine and imidazo[1,2-b]pyridazine derivatives. These compounds, particularly those incorporating a benzhydryl group and a suitable spacer, have shown both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. Such findings are significant for developing treatments for conditions like atopic dermatitis and allergic rhinitis, where eosinophil infiltration and histamine release play a critical role in pathophysiology (Gyoten et al., 2003).

Development of Antidiabetic Medications

A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds were tested in silico and in vitro for their DPP-4 inhibition potential and insulinotropic activities, demonstrating significant potential as anti-diabetic drugs. Such research contributes to the ongoing efforts to find new treatments for diabetes, focusing on compounds that can modulate the activity of enzymes like DPP-4 (Bindu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O/c20-16-1-2-17(21)15(9-16)11-25-7-5-14(6-8-25)10-26-19(28)4-3-18(24-26)27-13-22-12-23-27/h1-4,9,12-14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPVQIKTBFQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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